molecular formula C21H35N5O5 B1675820 Lysyl-tyrosyl-lysine CAS No. 35193-18-1

Lysyl-tyrosyl-lysine

Cat. No.: B1675820
CAS No.: 35193-18-1
M. Wt: 437.5 g/mol
InChI Key: WINFHLHJTRGLCV-BZSNNMDCSA-N
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Description

Lysyl-tyrosyl-lysine is a tripeptide composed of the amino acids lysine, tyrosine, and lysine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and materials science. The unique arrangement of these amino acids endows the compound with specific properties that make it a subject of extensive research.

Scientific Research Applications

Lysyl-tyrosyl-lysine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Safety and Hazards

If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

The insights into the pathological significance of lysyl oxidases as catalysts of post-translational modification of protein-bound lysine residues for fibrotic and especially cancer diseases have grown considerably over the past two decades . A better understanding of LOXs and their interactions with the different elements of the tumor immune microenvironment will prove invaluable in the design of novel anti-tumor strategies .

Mechanism of Action

Target of Action

Lysyl-tyrosyl-lysine, also known as Lys-Tyr-Lys, primarily targets the lysyl oxidase (LOX) family of enzymes . This family, consisting of LOX and LOX-like proteins 1–4 (LOXL1–4), is responsible for the covalent crosslinking of collagen and elastin, thus maintaining the stability of the extracellular matrix (ECM) and functioning in maintaining connective tissue function, embryonic development, and wound healing .

Mode of Action

Lys-Tyr-Lys interacts with its targets, the LOX family of enzymes, through a mechanism that involves the oxidative deamination of peptidyl lysine and hydroxylysine residues . This interaction promotes the crosslinking of extracellular matrix proteins. The LOX family of enzymes is a Cu2+ and lysine tyrosylquinone (LTQ)-dependent amine oxidase . LTQ is post-translationally derived from Lys653 and Tyr689 .

Biochemical Pathways

The action of Lys-Tyr-Lys affects the tyrosine metabolism pathway . In plants, tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant itself .

Pharmacokinetics

It is known that the lox family of enzymes, which lys-tyr-lys targets, are localized and active within the cytoplasm or cell nuclei .

Result of Action

The action of Lys-Tyr-Lys results in the crosslinking of collagens and elastin , thereby promoting the stability of the extracellular matrix (ECM) . This action has been linked to multiple developmental and pathological processes . The LOX family of enzymes, which Lys-Tyr-Lys targets, also regulates and participates in distinct cellular events .

Action Environment

It is known that the activity of the lox family of enzymes, which lys-tyr-lys targets, is integrated into a complex network of signals regulating many cell functions, including survival/proliferation/differentiation . These enzymes are often involved as key mediators of changes in the cells’ environment and the intracellular processes that promote them or that follow .

Biochemical Analysis

Biochemical Properties

Lysyl-tyrosyl-lysine plays a significant role in biochemical reactions. It has been used together with uracil DNA glycosylase to quantify uracil . It interacts with various enzymes, proteins, and other biomolecules, often serving as a model peptide to study free radical oxidation and electron capture mechanisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the context and the specific cells involved.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context in which this compound is present.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on the specific context . This can involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound can have effects on its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysyl-tyrosyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (lysine) to the resin, followed by the deprotection and coupling of the subsequent amino acids (tyrosine and lysine) using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While SPPS is suitable for laboratory-scale synthesis, industrial production of this compound may involve solution-phase synthesis or recombinant DNA technology. In solution-phase synthesis, the peptide is synthesized in a liquid medium, which can be scaled up more easily than SPPS. Recombinant DNA technology involves the expression of the peptide in genetically engineered microorganisms, which can produce large quantities of the peptide through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

Lysyl-tyrosyl-lysine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: The peptide can be reduced to modify its functional groups.

    Substitution: The amino groups of lysine residues can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents can be employed.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Dityrosine and other oxidative derivatives.

    Reduction: Reduced forms of the peptide with modified functional groups.

    Substitution: Acylated or alkylated derivatives of the peptide.

Comparison with Similar Compounds

Lysyl-tyrosyl-lysine can be compared with other tripeptides such as:

    Glycyl-tyrosyl-glycine: Similar in structure but lacks the lysine residues, resulting in different chemical properties and biological activities.

    Lysyl-phenylalanyl-lysine: Contains phenylalanine instead of tyrosine, which affects its reactivity and interactions with proteins.

The uniqueness of this compound lies in its specific amino acid composition, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O5/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINFHLHJTRGLCV-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956643
Record name N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35193-18-1
Record name Lysyl-tyrosyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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